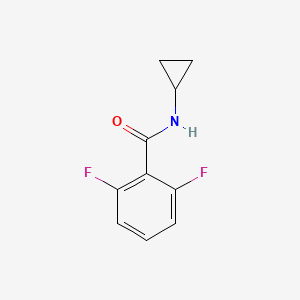

![molecular formula C18H14BrFN2O2S B2464240 (E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide CAS No. 1173417-71-4](/img/structure/B2464240.png)

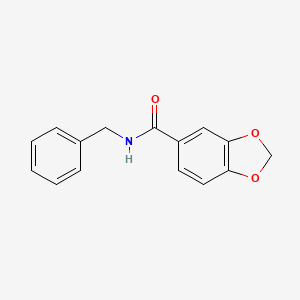

(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a benzothiazole core, such as the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They can be part of larger molecules, serving as a key structural component .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . The exact method would depend on the specific substituents present in the final compound.Molecular Structure Analysis

The benzothiazole core consists of a benzene ring fused to a thiazole ring. The presence of various substituents can significantly affect the properties of the molecule .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents present. For example, they can participate in nucleophilic substitution reactions, or serve as the starting point for the synthesis of more complex molecules .Physical And Chemical Properties Analysis

Benzothiazole derivatives are typically solid at room temperature. Their solubility can vary depending on the specific substituents present .科学的研究の応用

Antimicrobial Activity : Compounds similar to (E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit good to moderate activity against bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anticancer Activity : Research has also been conducted on the anticancer potential of related compounds. Some derivatives have shown significant growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer (Karaburun et al., 2018).

Antiproliferative Activity : New functionalized pyridine linked thiazole derivatives have been synthesized and evaluated for their antiproliferative activity. These studies revealed promising anticancer activity against multiple cancer cell lines (Alqahtani & Bayazeed, 2020).

Urease Inhibition : Some synthesized acetamide derivatives of benzothiazole have shown significant activity in urease inhibition. This suggests their potential application in designing drugs targeting urease-related diseases (Gull et al., 2016).

Photodynamic Therapy for Cancer Treatment : The synthesis of new compounds, including benzothiazole derivatives, has been explored for their application in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Photophysical Properties and Ligand-Protein Interactions : Studies have been conducted on the photophysical properties of benzothiazolinone acetamide analogs and their interactions with proteins, suggesting their potential use in biomedical applications (Mary et al., 2020).

Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activity, identifying potential candidates for further testing (Kaminskyy et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFN2O2S/c1-2-9-22-14-8-7-12(19)10-16(14)25-18(22)21-17(23)11-24-15-6-4-3-5-13(15)20/h2-8,10H,1,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXCSPWJVBVLTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2464168.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2464178.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2464179.png)